
4-Methyl-2-pyrrolidin-2-yl-pyrimidine-5-carboxylic acidphenylamide hydrochloride
Übersicht
Beschreibung
The compound “4-Methyl-2-pyrrolidin-2-yl-pyrimidine-5-carboxylic acidphenylamide hydrochloride” is a complex organic molecule that contains several functional groups . It has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . This ring is attached to a pyrimidine ring, which is a six-membered ring with two nitrogen atoms . The pyrimidine ring is substituted at the 5-position with a carboxylic acid phenylamide group . The entire molecule is a hydrochloride salt, indicating it carries a positive charge that is balanced by a chloride ion .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups . The pyrrolidine and pyrimidine rings would provide a rigid, planar structure to the molecule . The carboxylic acid phenylamide group would likely be flexible and could rotate around its bond with the pyrimidine ring .Chemical Reactions Analysis
The compound contains several functional groups that could potentially undergo chemical reactions . The pyrrolidine ring could potentially undergo reactions at the nitrogen atom . The carboxylic acid phenylamide group could undergo reactions at the carbonyl group or the amide nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure . As a hydrochloride salt, it would likely be soluble in water . The presence of several functional groups could also impact its solubility in various organic solvents .Wissenschaftliche Forschungsanwendungen
Antimicrobial Evaluation
A study by Shastri and Post (2019) explored the antimicrobial properties of novel compounds related to pyrimidine, demonstrating significant to moderate antibacterial activity and promising antifungal activity. This highlights the potential application of 4-Methyl-2-pyrrolidin-2-yl-pyrimidine-5-carboxylic acidphenylamide hydrochloride in antimicrobial research.
Antiviral Activity
The antiviral properties of pyrimidine derivatives, including compounds structurally similar to 4-Methyl-2-pyrrolidin-2-yl-pyrimidine-5-carboxylic acidphenylamide hydrochloride, were investigated by Bernardino et al. (2007). These compounds showed antiviral activity against Herpes simplex virus, Mayaro virus, and vesicular stomatitis virus, indicating their potential in antiviral drug development.
Nonlinear Optical Properties
A study by Hussain et al. (2020) investigated the nonlinear optical (NLO) properties of pyrimidine derivatives. Their findings suggested the potential application of these compounds in the field of nonlinear optics and optoelectronic high-tech applications.
Synthesis of New Compounds
Research by Wagner, Vieweg, and Leistner (1993) explored the synthesis of novel compounds, including derivatives of pyrimidine, indicating the role of these compounds in the development of new chemical entities.
Analgesic Properties
Ukrainets et al. (2015) studied the modification of pyrimidine molecules to enhance their analgesic properties. This research suggests the potential application of 4-Methyl-2-pyrrolidin-2-yl-pyrimidine-5-carboxylic acidphenylamide hydrochloride in pain management and analgesic drug development (Ukrainets, Gorokhova, Sydorenko, & Taran, 2015).
Synthesis of Pyrimidine Derivatives for Antimicrobial Use
Abumelha (2014) synthesized pyrimidine derivatives and evaluated them as antimicrobial agents, suggesting the potential use of pyrimidine-based compounds in combating microbial infections (Abumelha, 2014).
Immunomodulatory and Cytostatic Properties
Cieplik et al. (1993) discovered that some pyrimidine derivatives exhibit strong immunomodulatory and cytostatic properties, which may have applications in immunotherapy and cancer treatment (Cieplik, Machoń, Zimecki, & Wieczorek, 1993).
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with a pyrrolidine ring, like this one, are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space .
Mode of Action
The spatial orientation of substituents on the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Biochemical Pathways
The pyrrolidine ring and its derivatives have been associated with various bioactive molecules with target selectivity .
Pharmacokinetics
The introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates .
Action Environment
The chemical complexity and the globular three-dimensional shape of compounds with a pyrrolidine ring offer more opportunities to improve druggability by modifying parameters such as solubility, lipophilicity, and other adme properties .
Eigenschaften
IUPAC Name |
4-methyl-N-phenyl-2-pyrrolidin-2-ylpyrimidine-5-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O.ClH/c1-11-13(16(21)20-12-6-3-2-4-7-12)10-18-15(19-11)14-8-5-9-17-14;/h2-4,6-7,10,14,17H,5,8-9H2,1H3,(H,20,21);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKNJRMDSIHCOPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1C(=O)NC2=CC=CC=C2)C3CCCN3.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-pyrrolidin-2-yl-pyrimidine-5-carboxylic acidphenylamide hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



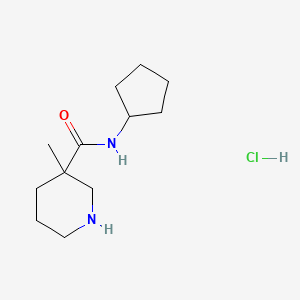
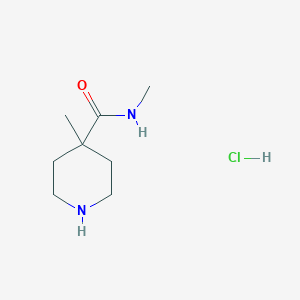
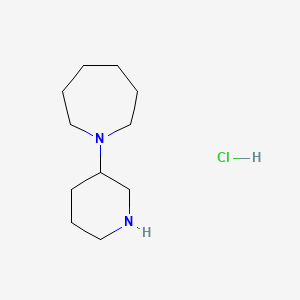
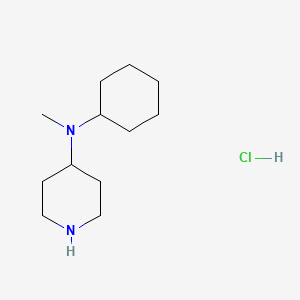
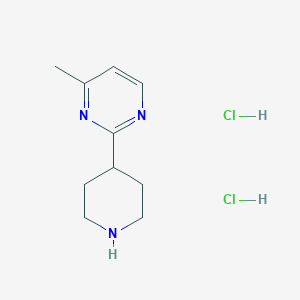
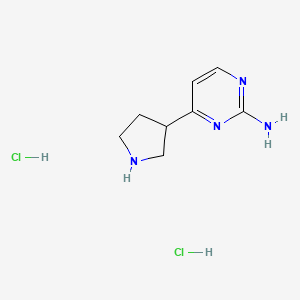


![1-Methyl-[2,4']bipiperidinyl dihydrochloride](/img/structure/B1402515.png)
![1'-(2-Fluoro-benzyl)-1',2',3',4',5',6'-hexahydro-[2,3']bipyridinyl-5-carboxylic acid hydrochloride](/img/structure/B1402516.png)
![1-Pyridin-2-ylmethyl-[2,4']bipiperidinylhydrochloride](/img/structure/B1402519.png)
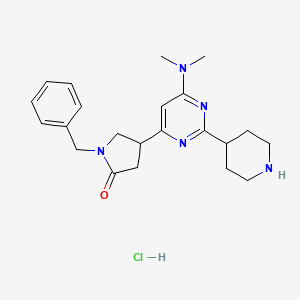
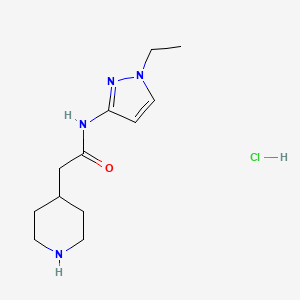
![[1,4']Bipiperidinyl-4-carboxylic acid amide hydrochloride](/img/structure/B1402526.png)